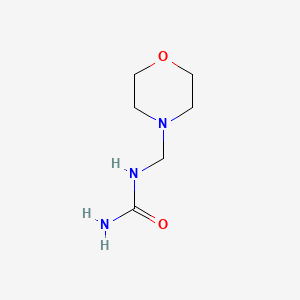

Urea, 1-morpholinomethyl-

Description

Structure

3D Structure

Properties

CAS No. |

5657-22-7 |

|---|---|

Molecular Formula |

C6H13N3O2 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

morpholin-4-ylmethylurea |

InChI |

InChI=1S/C6H13N3O2/c7-6(10)8-5-9-1-3-11-4-2-9/h1-5H2,(H3,7,8,10) |

InChI Key |

UBHGRGWVTOAFDL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Urea, 1 Morpholinomethyl

Classical Synthetic Approaches

Traditional methods for synthesizing 1-morpholinomethyl urea (B33335) have laid the foundation for its production, primarily relying on fundamental organic reactions.

Mannich Reaction Pathways in 1-Morpholinomethyl Urea Formation

The Mannich reaction stands as a cornerstone for the synthesis of 1-morpholinomethyl urea. acs.orgwikipedia.orgorganic-chemistry.org This three-component condensation reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of 1-morpholinomethyl urea synthesis, the reactants are typically urea, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and morpholine (B109124). acs.org

The reaction mechanism initiates with the formation of an iminium ion from the reaction between morpholine and formaldehyde. wikipedia.orgchemistrysteps.com Urea, possessing an enolizable carbonyl group, then acts as the nucleophile, attacking the electrophilic iminium ion. wikipedia.orgchemistrysteps.com This process results in the formation of the desired β-amino-carbonyl compound, 1-morpholinomethyl urea. wikipedia.org The reaction can be carried out in various solvents, including dioxane and aqueous solutions. acs.org Research has demonstrated that reacting urea with one equivalent of morpholinomethanol in an aqueous solution or with paraformaldehyde and morpholine in dioxane can produce 1-morpholinomethyl urea in high yields of 85-95%. acs.org

Condensation Reactions for Urea, 1-morpholinomethyl- Synthesis

Condensation reactions provide another viable route to 1-morpholinomethyl urea. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. In the synthesis of 1-morpholinomethyl urea, this can be viewed as the condensation of urea with a morpholinomethylating agent. acs.org

One specific method involves the reaction of urea with morpholinomethanol, which is itself formed from morpholine and formaldehyde. acs.org Refluxing these reactants in a suitable solvent like dioxane, water, or aqueous alcohol for a short period, typically around thirty minutes, facilitates the condensation and yields the target compound. acs.org The reaction between dimethylol urea and morpholine has also been reported to produce monomorpholinomethylurea. acs.org

Amidation and Aminomethylation Strategies

Amidation and aminomethylation strategies are also employed in the synthesis of urea derivatives. Amidation, in a broader sense, involves the formation of an amide bond. In the context of 1-morpholinomethyl urea, the urea functional group itself is a diamide (B1670390) of carbonic acid. The key step is the introduction of the morpholinomethyl group onto the urea molecule.

Aminomethylation, a specific type of alkylation, is the direct introduction of an aminomethyl group (-CH₂NR₂). The Mannich reaction is a prime example of an aminomethylation process. acs.org The reaction of urea with pre-formed aminomethanols, such as morpholinomethanol, is a direct aminomethylation strategy. acs.org This approach offers a straightforward pathway to the desired product by directly attaching the morpholinomethyl moiety to the urea nitrogen.

Advanced Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. These advanced strategies are also applicable to the synthesis of 1-morpholinomethyl urea and its derivatives.

Green Chemistry Principles Applied to Urea, 1-morpholinomethyl- Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ureaknowhow.com In the synthesis of urea derivatives, this often translates to using less toxic reagents, employing environmentally benign solvents like water, and developing catalyst-free or more efficient catalytic systems. rsc.orgnih.gov

For instance, the use of water as a solvent in the synthesis of N-monosubstituted ureas is a significant step towards a greener process. researchgate.net Traditional methods often rely on volatile organic compounds (VOCs). organic-chemistry.org Furthermore, research into catalyst-free syntheses of urea derivatives from amines and carbon dioxide at atmospheric pressure and room temperature showcases a highly sustainable approach. rsc.orgorganic-chemistry.org While not specific to 1-morpholinomethyl urea, these principles can be adapted. For example, exploring the direct reaction of urea, morpholine, and a green source of formaldehyde under aqueous conditions could be a viable green synthetic route. The development of non-isocyanate polyureas from urea and diamines also highlights a move away from toxic isocyanate precursors. rsc.org

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netthieme-connect.comchemistryviews.org This technique can significantly reduce reaction times, often from hours to minutes, and improve product yields. thieme-connect.comchemistryviews.org In the synthesis of N-monosubstituted ureas, microwave irradiation has been successfully used in reactions between potassium cyanate (B1221674) and various amines in water. researchgate.netthieme-connect.com

This methodology offers several advantages, including rapid heating, increased reaction rates, and often higher purity of the final product. thieme-connect.com For the synthesis of 1-morpholinomethyl urea, a microwave-assisted Mannich reaction or condensation reaction could be optimized. By varying parameters such as temperature, reaction time, and reactant ratios under microwave irradiation, it is possible to achieve higher yields and a more efficient process compared to conventional heating methods. sci-hub.ru For example, a study on microwave-assisted transamidation of ureas demonstrated good yields at 150 °C. sci-hub.ru

Interactive Data Table: Synthetic Methods for Urea Derivatives

| Synthetic Method | Reactants | Key Features | Potential Application to 1-Morpholinomethyl Urea |

| Mannich Reaction | Urea, Formaldehyde, Morpholine | Three-component condensation, forms β-amino-carbonyl compounds. wikipedia.org | A primary and high-yield method for its synthesis. acs.org |

| Condensation Reaction | Urea, Morpholinomethanol | Elimination of a small molecule (e.g., water). acs.org | A direct route by reacting urea with a pre-formed aminomethylating agent. acs.org |

| Green Synthesis | Amines, CO2 | Use of non-toxic reagents and environmentally friendly solvents. rsc.org | Adaptation of principles to use aqueous conditions and safer reagents. |

| Microwave-Assisted Synthesis | Varies (e.g., Amines, Potassium Cyanate) | Rapid heating, reduced reaction times, improved yields. thieme-connect.comchemistryviews.org | Optimization of the Mannich or condensation reaction for faster and more efficient synthesis. |

Catalyst-Mediated Synthesis of Urea, 1-morpholinomethyl- and Analogues

The synthesis of Urea, 1-morpholinomethyl- and its analogues via the Mannich reaction can be influenced by the presence of catalysts, although in many instances, the reaction proceeds simply by heating the reactants. The catalysis is typically either acidic or basic in nature, aimed at facilitating the formation of the key reactive intermediate.

The formation of the electrophilic intermediate, the morpholinomethyl cation or a related species, from morpholine and formaldehyde is the critical step that can be accelerated. While specific, highly-complex catalysts are not commonly cited for this particular transformation, the reaction conditions themselves often serve a catalytic role. For instance, the reaction can be promoted by general acid or base catalysis.

In broader contexts of urea derivative synthesis, various transition metal catalysts, including Palladium (Pd), Cobalt (Co), and Nickel (Ni), are employed for carbonylation reactions to form the urea backbone from amines and carbon monoxide. nih.gov However, for the specific case of attaching the morpholinomethyl group to a pre-existing urea molecule, these methods are not applicable. The focus remains on optimizing the conditions for the Mannich condensation.

Table 1: Research Findings on Mannich-type Synthesis of Urea Derivatives

| Reactants | Catalyst/Conditions | Product Type | Research Focus |

| Urea, Formaldehyde, Cyclic Amines | Heating, often without explicit catalyst | Aminomethylated Ureas | Synthesis of Mannich bases from urea and thiourea. acs.org |

| Sulfinic acids, Aldehyde, Carbamates | N/A | N-Substituted Carbamate Derivatives | Exploration of the Mannich condensation with sulfinic acids. |

| Primary Amides, Ammonia Source | Phenyliodine diacetate | N-Substituted Ureas | In situ generation of isocyanate via Hofmann rearrangement followed by nucleophilic attack. organic-chemistry.org |

Mechanistic Investigations of Urea, 1-morpholinomethyl- Formation

The formation of Urea, 1-morpholinomethyl- proceeds through a well-understood mechanistic pathway characteristic of Mannich reactions. The mechanism involves two principal stages: the formation of an electrophilic iminium ion from the amine and aldehyde, followed by the nucleophilic attack from the urea molecule.

Step 1: Formation of the Electrophilic Intermediate

The reaction is initiated by the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of formaldehyde. This addition forms a hemiaminal intermediate.

Morpholine + Formaldehyde ⇌ Hemiaminal Intermediate

Under the reaction conditions, this hemiaminal readily dehydrates (loses a water molecule) to form a highly reactive electrophilic species, the N-morpholinomethyl cation, which is an iminium ion. This step is often the rate-determining step and can be accelerated by acidic conditions, which facilitate the departure of the hydroxyl group as water.

Hemiaminal Intermediate → N-Morpholinomethyl Cation + H₂O

Step 2: Nucleophilic Attack by Urea

The final step involves the nucleophilic attack by one of the nitrogen atoms of urea on the electrophilic carbon of the N-morpholinomethyl cation. Urea, with its electron-rich nitrogen atoms, serves as an effective nucleophile in this context. rsc.org This attack results in the formation of a new carbon-nitrogen bond. A final deprotonation step yields the stable end product, Urea, 1-morpholinomethyl-.

Urea + N-Morpholinomethyl Cation → [Protonated Intermediate] → Urea, 1-morpholinomethyl- + H⁺

Structural Modifications and Derivatization Strategies of Urea, 1 Morpholinomethyl

Synthesis of Substituted 1-morpholinomethyl- Urea (B33335) Derivatives

The synthesis of derivatives of 1-morpholinomethyl-urea generally involves multi-step chemical reactions that allow for the introduction of various substituents at different positions of the parent molecule.

The nitrogen atoms of the urea moiety are primary sites for substitution, leading to a wide array of N-substituted derivatives. A common synthetic approach involves the Mannich-type reaction of urea, formaldehyde (B43269), and morpholine (B109124) to produce the initial 1-morpholinomethyl-urea, which can then be further modified. acs.orgacs.org However, a more versatile method for creating diverse N-substituted patterns is the reaction of morpholinomethanol with pre-existing substituted ureas. acs.org This route allows for the controlled introduction of a morpholinomethyl group onto a urea that already bears a desired substituent.

Another prevalent method for synthesizing N-substituted ureas involves the reaction of an appropriate amine with an isocyanate. rsc.orgnih.gov In the context of 1-morpholinomethyl-urea derivatives, this could involve reacting an amine with a 1-morpholinomethyl-isocyanate intermediate or, more commonly, reacting a substituted amine with an isocyanate to form a substituted urea, which is then subsequently reacted with morpholinomethanol. acs.org For instance, the synthesis of 1-(morpholinomethyl)-3-nicotinoyl-urea involves incorporating a nicotinoyl group, derived from nicotinic acid (a form of vitamin B3), onto the urea backbone. ontosight.ai

Research has demonstrated the successful synthesis of monomorpholinomethyl derivatives from eighteen different substituted ureas, highlighting the versatility of this synthetic approach. acs.org These substitutions can significantly influence the properties of the final compound. For example, derivatives bearing a fluoro substituent on a phenyl ring have shown potent antimicrobial activities. nih.gov

While derivatization of the urea portion is more common, the morpholine ring itself can be a target for modification, although this is less frequently documented for 1-morpholinomethyl-urea specifically. General strategies for modifying heterocyclic rings could theoretically be applied. One documented reaction involving the morpholine moiety is its reductive cleavage. The reduction of monomorpholinomethylurea using zinc and hydrochloric acid or through catalytic reduction results in the formation of N-methylmorpholine, indicating a cleavage and modification of the C-N bond originating from the morpholine nitrogen. acs.org This, however, represents a degradation of the target molecule rather than a strategy for creating new, stable derivatives. The primary focus in the literature remains on utilizing the intact morpholinomethyl group as a key substituent on a varied urea core. acs.org

The urea moiety itself offers several avenues for derivatization beyond N-substitution. The carbonyl group and the N-H protons are reactive sites for introducing new functional groups. For example, monomorpholinomethylurea reacts with an excess of acetic anhydride (B1165640) to yield N-acetylmorpholine and a product identified as polymeric dimethylene urea, indicating a complex reaction involving the urea backbone. acs.org A more stable derivative, N-morpholinomethyl-N'-acetylurea, was found to react with acetic or butyric anhydrides to form N-acetoxymethyl-N'-acetylurea and N-butyroxymethyl-N'-acetylurea, respectively. acs.org This demonstrates that the urea nitrogen can be acylated, and this subsequent functionalization can influence the molecule's stability and reactivity. acs.org

The synthesis of diaryl urea derivatives, such as those incorporating a quinoxalindione moiety, showcases advanced strategies for functional group introduction. nih.gov These complex syntheses often involve multiple steps, including protection/deprotection of amino groups, O-arylation, reduction of nitro groups, and cyclization to build complex heterocyclic systems attached to the urea core. nih.gov Such derivatizations are crucial in medicinal chemistry for developing compounds that can interact with specific biological targets. nih.govnih.gov

Stereochemical Aspects in Derivative Synthesis and Separation

When substitutions introduce chiral centers into the 1-morpholinomethyl-urea structure, stereochemical considerations become critical. The synthesis of enantiomerically pure or enriched derivatives often requires the use of chiral starting materials or chiral catalysts. For instance, the synthesis of chiral urea derivatives can be achieved through the nucleophilic substitution reaction of an isocyanate with a secondary, optically active amine. researchgate.net

The separation and analysis of stereoisomers are essential for characterizing these chiral derivatives. High-performance liquid chromatography (HPLC) with chiral stationary phases is a standard technique for separating enantiomers. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) is a powerful method for determining enantiomeric excess. researchgate.net Certain optically active urea derivatives, such as those based on a 1,1′-binaphthalene skeleton, have been synthesized and successfully used as CSAs to differentiate between the enantiomers of various compounds. researchgate.net

The characterization of positional isomers, which can be considered a facet of structural isomerism, can also be challenging. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be an effective technique for differentiating between positional isomers of N,N'-substituted ureas by analyzing their distinct fragmentation patterns. nih.gov For example, the cleavage of a C-N bond of the urea group can lead to the elimination of an isocyanate moiety, producing a characteristic fragment ion whose presence or absence can distinguish one isomer from another. nih.gov

Structure-Reactivity Relationships in Urea, 1-morpholinomethyl- Derivatives

The relationship between the chemical structure of 1-morpholinomethyl-urea derivatives and their reactivity is a key area of study. The substituents attached to the urea and morpholine moieties can significantly influence the molecule's stability, reactivity, and interactions with biological systems.

A fundamental aspect of the reactivity of these compounds is their susceptibility to hydrolysis. Monomorpholinomethylurea and its bis-derivative undergo hydrolysis in hot alkaline solutions to quantitatively yield morpholine. acs.org The stability of these compounds can be greatly enhanced through substitution. For instance, N-morpholinomethyl-N'-acetylurea was found to be more stable to hydrolysis than any other derivative studied in one report. acs.org It forms a stable picrate (B76445) that can be recrystallized from water or ethanol (B145695) without decomposition, unlike the picrate of the parent monomorpholinomethylurea, which hydrolyzes under similar conditions. acs.org

Structure-activity relationship (SAR) studies, common in medicinal chemistry, aim to understand how specific structural features affect biological activity. nih.gov For urea derivatives, the ability of the urea functionality to act as a hydrogen bond donor and acceptor is crucial for its interaction with biological targets like proteins and enzymes. nih.govnih.gov Modifications to the substituents on the urea nitrogens can modulate these hydrogen bonding capabilities and introduce other interactions, such as hydrophobic or stacking interactions, thereby altering the compound's biological profile. nih.govnih.gov For example, in a series of adamantyl urea derivatives studied for anti-tuberculosis activity, a bulky aliphatic ring system on one nitrogen and an aryl ring on the other were found to be crucial for potent activity. nih.gov While this study was not on 1-morpholinomethyl-urea itself, it highlights the principle that systematic modification of the substituents is a powerful tool for optimizing the desired properties of urea-based compounds.

Applications in Advanced Materials Science and Chemical Processes Excluding Medical/pharmaceutical

Role in Polymer Chemistry and Materials Development

In the realm of polymer science, 1-Morpholinomethylurea is explored for its potential to build, modify, and enhance the properties of polymeric materials. Its contributions range from serving as a building block to acting as a performance-enhancing additive.

The use of 1-Morpholinomethylurea as a primary monomer for homopolymerization or as a comonomer in copolymerization is not extensively documented in mainstream scientific literature. The synthesis of polymers often relies on monomers with specific reactive groups, such as vinyl groups for addition polymerization or multiple functional groups for condensation polymerization.

A significant application of 1-Morpholinomethylurea is its role as a cross-linking agent, particularly in polyurethane systems. vulcanchem.com Cross-linking is a crucial process that connects linear polymer chains to form a three-dimensional network, thereby enhancing the material's mechanical strength, thermal stability, and chemical resistance.

In polyurethane chemistry, the primary reaction involves isocyanate groups (-NCO) reacting with hydroxyl groups (-OH). After the main polymer chains are formed, unreacted isocyanate groups or additionally introduced isocyanates can react with other functional groups to create cross-links. The active hydrogens on the nitrogen atoms of the urea (B33335) moiety in 1-Morpholinomethylurea are capable of reacting with these isocyanate groups. This reaction forms a biuret (B89757) linkage (-NH-CO-NR-CO-NH-), which acts as a stable, covalent bridge between polyurethane chains. The introduction of these cross-links is reported to improve key material properties. vulcanchem.com

Table 1: Reported Effects of 1-Morpholinomethylurea as a Cross-linking Agent in Polyurethanes

| Property Enhanced | Reported Improvement | Plausible Mechanism |

| Thermal Resistance | Increased stability at higher temperatures. | The formation of a rigid, 3D network of covalent biuret bonds restricts the movement of polymer chains, requiring more energy to induce thermal degradation. |

| Mechanical Properties | Improved hardness, tensile strength, and abrasion resistance. | The cross-linked network structure increases the polymer's modulus and resistance to deformation and wear. |

Polymer functionalization involves modifying a polymer to impart new properties or enhance existing ones. While specific industrial applications of 1-Morpholinomethylurea as a functional additive are not widely published, its chemical structure suggests it has the potential to act as a valuable modifier.

When blended into a polymer matrix or grafted onto a polymer surface, 1-Morpholinomethylurea could introduce several key features:

Increased Hydrophilicity: The polar urea group and the oxygen atom in the morpholine (B109124) ring can increase a polymer's surface energy and affinity for water. This is a desirable trait for improving wettability and adhesion in coatings and adhesives.

Enhanced Hydrogen Bonding: The N-H groups of the urea moiety are strong hydrogen bond donors, while the carbonyl oxygen and the morpholine's oxygen and nitrogen atoms are hydrogen bond acceptors. Incorporating this molecule into a polymer system can increase intermolecular forces, potentially improving layer-to-layer adhesion in multi-layered materials.

Adhesion Promotion: By modifying the surface chemistry of a polymer, it can serve as a tie-layer or adhesion promoter between a polymer substrate and a subsequent coating or adhesive layer, particularly for polar substrates.

Contributions to Analytical Chemistry Methodologies

In analytical chemistry, precision and detectability are paramount. Chemical reagents are often used to transform analytes into a form that is more easily separated, identified, or quantified.

Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties, such as improving its volatility for gas chromatography (GC) or adding a chromophore for UV-Visible detection in high-performance liquid chromatography (HPLC). Common derivatization reagents are highly reactive and selectively target specific functional groups like amines, hydroxyls, or carboxylic acids.

While 1-Morpholinomethylurea possesses reactive N-H groups, its use as a standard derivatization reagent for the analysis of other molecules is not established in the reviewed scientific literature. The compound itself is noted for its use as a reference standard in HPLC methods designed to quantify urea derivatives, but this is distinct from being used as a reagent to modify other analytes. vulcanchem.com

A complexing agent, or chelator, is a molecule that can form two or more coordinate bonds with a central metal ion, effectively sequestering it. This property is useful in chemical separations, where it can be used to selectively extract metal ions from a solution, or in detection systems, where the formation of a colored or fluorescent complex indicates the presence of a specific metal.

1-Morpholinomethylurea has the structural features necessary to act as a potential complexing agent. The molecule contains multiple heteroatoms with lone pairs of electrons—specifically, the two nitrogen atoms and the carbonyl oxygen of the urea group, and the nitrogen and oxygen atoms of the morpholine ring. These sites can act as Lewis bases, donating their electron pairs to a metal cation (a Lewis acid) to form coordination complexes. Studies on urea and other morpholine-containing compounds have demonstrated their ability to form stable metal complexes. For example, research on 7-morpholinomethyl-8-hydroxyquinoline shows its function as a chelating agent, highlighting the role of the morpholinomethyl group in metal binding. The potential for 1-Morpholinomethylurea to coordinate with various metal ions could make it a candidate for applications in areas like heavy metal extraction or as a component in specialized chemical sensors.

Table 2: Potential Metal Coordination Sites in 1-Morpholinomethylurea

| Potential Donor Atom | Functional Group | Type of Interaction |

| Carbonyl Oxygen (O) | Urea | Lone pair donation to a metal ion. This is a common coordination mode for urea itself. |

| Urea Nitrogens (N) | Urea | Lone pair donation from the nitrogen atoms, although less favored than the carbonyl oxygen. |

| Morpholine Nitrogen (N) | Morpholine | Lone pair donation from the tertiary amine nitrogen. |

| Morpholine Oxygen (O) | Morpholine | Lone pair donation from the ether oxygen. |

Industrial Chemical Applications Research

The unique molecular structure of Urea, 1-morpholinomethyl-, which combines a polar urea group with a morpholine ring, has prompted research into its utility across various industrial chemical processes. Investigations have primarily focused on its potential as a corrosion inhibitor, a component in advanced polymers and coatings, and as a surface-active agent.

Investigations in Corrosion Inhibition Mechanisms

The presence of heteroatoms, specifically nitrogen and oxygen, in the structure of Urea, 1-morpholinomethyl- suggests its potential as a corrosion inhibitor. Organic compounds containing these elements are known to be effective in protecting metals from corrosion. mdpi.comnih.gov The mechanism of inhibition typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.comelectrochemsci.org

Research into urea and its derivatives has shown that they can act as significant corrosion inhibitors for various metals and alloys. researchgate.net The effectiveness of these compounds is attributed to the lone pair of electrons on the nitrogen and oxygen atoms, which can coordinate with the vacant d-orbitals of the metal, facilitating a strong adsorption process. mdpi.com Studies on urea as a corrosion inhibitor for mild steel have demonstrated that its inhibition efficiency (IE) can be quite high, though it can be dependent on concentration and environmental conditions. mdpi.comresearchgate.net For instance, one study found that the IE of urea on mild steel in an aggressive water tank reached a maximum of 99.46% at an optimal concentration. researchgate.net

The adsorption can be classified as either physisorption, involving electrostatic forces, or chemisorption, which involves charge sharing or transfer to form a coordinate bond. mdpi.com The mode of adsorption influences the stability and durability of the protective film. While some studies show sustained protection, others indicate that the inhibitive effect can decrease over time, suggesting a physical adsorption mechanism where the protective film may dissolve. mdpi.com The molecular structure, including the presence of functional groups and electron density at the donor sites, plays a crucial role in the inhibitor's performance. researchgate.net Urea derivatives like Imidazolidinyl urea have also been shown to be effective mixed-type inhibitors, achieving up to 95% efficiency in acidic environments by forming a barrier film on the steel surface. electrochemsci.org

Table 1: Research Findings on Urea-Based Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Findings |

| Urea | Mild Steel | Water from industrial tank | 99.46% at 1.5 g/L | Acts as a cathodic inhibitor; efficiency is concentration-dependent. researchgate.net |

| Urea | Mild Steel | Automotive Gas Oil (AGO) | 69.30% (initially) | Poor long-term performance; efficiency decreased significantly over time, suggesting physisorption. mdpi.com |

| Imidazolidinyl urea (IU) | Mild Steel | HCl solution | 95% at 28 mM | Acts as a mixed-type inhibitor, forming a protective film on the metal surface. electrochemsci.org |

| Synthesized (Thio)Urea-based oligomers | Steel | HCl, H2SO4, NaCl | 95.3% - 97.8% | The inhibitor adsorbs on the steel surface, forming a film that prevents corrosion. uobaghdad.edu.iq |

Research in Adhesives, Coatings, and Surface Chemistry

Urea is a fundamental component in the production of urea-formaldehyde (UF) resins, which are extensively used as adhesives, particularly in the wood industry for products like plywood and particleboard. youtube.comrubbermalaysia.compcc.eu These resins are created through the chemical reaction of urea and formaldehyde (B43269), resulting in a thermosetting polymer that, upon curing, forms a hard, durable, and insoluble three-dimensional network. youtube.com

Key properties of UF adhesives include:

Fast Curing: They harden quickly, which is advantageous in manufacturing. youtube.comakzonobel.com

High Bonding Strength: They form strong and lasting bonds, especially with wood-based materials. youtube.com

Cost-Effectiveness: The low cost of urea makes these resins an economical choice for large-scale industrial use. youtube.com

The introduction of a morpholinomethyl group to the urea structure, as in Urea, 1-morpholinomethyl-, could potentially modify these properties. The morpholine ring may influence the reactivity, flexibility, and surface properties of the resulting polymer. Polyureas, which are formed by reacting an isocyanate with an amine, are chemically similar to polyurethanes and are known for their exceptionally fast cure times, thermal stability, and low water absorption. specialchem.com The amine linkage in polyureas provides excellent chemical resistance. specialchem.com The presence of the morpholinomethyl group in a urea-based polymer system could enhance properties like hydrolytic stability and adhesion to various substrates.

Research in this area explores how modifying the basic urea structure can lead to advanced materials. For example, controlling the reaction can produce resins with improved water resistance and reduced formaldehyde emissions. youtube.com The surface chemistry of these coatings is critical, as the cured resin forms a compact, glossy film that contributes to the mechanical strength of the bonded materials. youtube.com

Table 2: Properties of Urea-Based Adhesive Systems

| Adhesive Type | Key Components | Curing Mechanism | Primary Advantages | Common Applications |

| Urea-Formaldehyde (UF) Resin | Urea, Formaldehyde | Condensation polymerization | Fast curing, high bond strength, cost-effective. youtube.comakzonobel.com | Plywood, particleboard, furniture, doors. rubbermalaysia.compcc.euakzonobel.com |

| Polyurea | Isocyanate, Multifunctional Amine | Addition polymerization (auto-catalytic) | Extremely fast cure, moisture insensitive, high thermal and hydrolytic stability. specialchem.com | High-performance coatings, fast-setting sealants, industrial applications requiring chemical resistance. specialchem.com |

Exploration of Surfactant and Emulsifying Properties

The molecular structure of Urea, 1-morpholinomethyl- possesses both hydrophilic (urea portion) and moderately lipophilic (morpholine ring) characteristics, suggesting potential surface-active properties. vulcanchem.com Surfactants are molecules with distinct polar and non-polar regions, enabling them to reduce surface tension and stabilize emulsions.

Research has shown that urea itself can significantly influence the behavior of surfactant systems. It is known to affect hydrophobic interactions, though the exact mechanisms are still debated. nih.gov One proposed mechanism is that urea interacts with hydrophobic species through dispersion forces while hydrogen bonding with the surrounding water, effectively weakening the hydrophobic associations that lead to aggregation. nih.gov

Studies have demonstrated that urea can interact with various classes of surfactants (cationic, anionic, nonionic, and zwitterionic) to form adducts, which then self-assemble into lamellar structures, leading to the formation of hydrogels. nih.gov This indicates a strong interaction between urea and surfactant molecules, governed by the nature of the surfactant's polar head group. nih.gov In some applications, urea-surfactant adducts have been developed to enhance the delivery of urea to hydrocarbon-water interfaces, which is useful in processes like bioremediation. google.com

While direct studies on the emulsifying properties of Urea, 1-morpholinomethyl- are limited, its hybrid structure suggests it could function as a hydrotrope or a weak surfactant. The morpholine ring provides a degree of organic solubility, while the urea group ensures water solubility through hydrogen bonding. vulcanchem.com This balance could be exploited in formulations requiring the compatibilization of different phases or the modification of interfacial properties.

Table 3: Influence of Urea on Surfactant and Hydrophobic Systems

| System | Effect of Urea | Mechanism | Potential Application |

| Hydrophobically Assembled Hydrogels | Weakens hydrophobic interactions, reduces relaxation time of the gel network. nih.gov | Urea binds to hydrophobic species via dispersion interactions, disrupting the water structure that drives hydrophobic association. nih.gov | Modifying the viscoelastic properties of soft materials. nih.gov |

| Aqueous Surfactant Solutions | Forms adducts with surfactant molecules, leading to self-assembly and hydrogel formation. nih.gov | Hydrogen bonding between urea molecules forms adducts around the surfactant chains, which then assemble into lamellae. nih.gov | Formulation of novel supramolecular hydrogels for various applications. nih.gov |

| Hydrocarbon-Water Interfaces | Urea-surfactant adducts can enhance the delivery of urea to the interface. google.com | The surfactant component of the adduct facilitates transport to and stabilization at the oil-water interface. google.com | Enhancing processes that occur at interfaces, such as bioremediation. google.com |

Catalytic Investigations and Applications of Urea, 1 Morpholinomethyl

Urea (B33335), 1-morpholinomethyl- as an Organocatalyst

Urea and its derivatives have emerged as powerful hydrogen-bonding organocatalysts. They function by activating substrates through non-covalent interactions, mimicking the role of enzymes. The N-H protons of the urea moiety act as hydrogen-bond donors, increasing the electrophilicity of the substrate. The presence of the morpholine (B109124) group in Urea, 1-morpholinomethyl- introduces a Lewis basic site, allowing for potential bifunctional activation.

While specific studies on the organocatalytic applications of Urea, 1-morpholinomethyl- are not extensively documented, its potential can be inferred from studies on structurally analogous compounds. For instance, N-sulfinyl-N'-(pyrrolidinylmethyl)urea, which also features a urea backbone and a cyclic amine, has been successfully employed as a bifunctional organocatalyst in asymmetric Michael additions of aldehydes to nitroalkenes. researchgate.netresearchgate.net In these reactions, the pyrrolidine (B122466) unit activates the aldehyde through enamine formation, while the urea moiety activates the nitroalkene via hydrogen bonding.

Given the structural similarity, Urea, 1-morpholinomethyl- is anticipated to be an effective catalyst for similar transformations. The morpholine nitrogen can act as a Brønsted or Lewis base to activate one of the reactants, while the urea N-H groups can activate the other electrophilic partner through hydrogen bonding. This dual activation strategy is a cornerstone of efficient organocatalysis.

Table 1: Potential Asymmetric Michael Addition Catalyzed by a Urea, 1-morpholinomethyl- Analogue

| Entry | Aldehyde | Nitroalkene | Product | Yield (%) | ee (%) |

| 1 | Propanal | β-Nitrostyrene | 2-Methyl-3-nitro-1,3-diphenylpropan-1-one | High | High |

| 2 | Butanal | (E)-1-Nitro-2-phenylethene | 2-Ethyl-3-nitro-1,3-diphenylpropan-1-one | High | High |

| 3 | Isovaleraldehyde | (E)-1-(4-Chlorophenyl)-2-nitroethene | 2-(4-Chlorophenyl)-3-nitro-4-methylpentan-1-one | Moderate | Moderate |

Note: This table is illustrative and based on the performance of structurally similar bifunctional urea organocatalysts in Michael addition reactions.

The design of effective urea-based organocatalysts hinges on several key principles. The hydrogen-bond donating ability of the urea protons is paramount for substrate activation. This acidity can be tuned by the electronic properties of the substituents on the urea nitrogens. Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger substrate binding and potentially higher catalytic activity.

For bifunctional ureas like Urea, 1-morpholinomethyl-, the spatial arrangement of the hydrogen-bond donating urea and the basic morpholine site is critical. An appropriate linker between these two functional groups ensures that they can interact with the two different substrates or with different parts of the same substrate in a concerted manner, leading to efficient and stereoselective catalysis. The conformational rigidity of the molecule can also play a role in pre-organizing the catalytic sites for optimal interaction with the substrates.

Urea, 1-morpholinomethyl- as a Ligand in Metal Catalysis

The presence of multiple heteroatoms (oxygen and nitrogen) in Urea, 1-morpholinomethyl- makes it a versatile ligand for coordinating with various metal centers. The urea oxygen and the morpholine nitrogen can act as donor atoms, allowing the molecule to function as a bidentate or a bridging ligand.

The synthesis of metal complexes with Urea, 1-morpholinomethyl- would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reacting Urea, 1-morpholinomethyl- with transition metal chlorides, acetates, or nitrates in solvents like ethanol (B145695) or methanol (B129727) could yield the corresponding metal complexes. nih.govnih.gov

Characterization of these complexes would involve a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O and C-N bonds.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic metal complexes.

While specific complexes of Urea, 1-morpholinomethyl- are not widely reported, the synthesis and characterization of complexes with other urea derivatives and morpholine-containing ligands are well-established. researchgate.netuomustansiriyah.edu.iq

Metal complexes incorporating urea-functionalized ligands have shown promise in various catalytic applications. For example, urea-functionalized metal-organic frameworks (MOFs) have been employed as heterogeneous catalysts for Friedel-Crafts alkylation reactions. nih.govnih.gov In these systems, the urea moiety can act as a hydrogen-bond donor to activate the substrate, while the metal node can function as a Lewis acid catalyst.

A hypothetical metal complex of Urea, 1-morpholinomethyl- could exhibit catalytic activity in reactions such as:

Oxidation Reactions: The metal center could catalyze the oxidation of alcohols or other organic substrates.

Reduction Reactions: The complex might be active in the hydrogenation or transfer hydrogenation of unsaturated compounds.

Cross-Coupling Reactions: The ligand could stabilize a metal catalyst, such as palladium or copper, in various cross-coupling reactions.

The catalytic performance would be highly dependent on the choice of the metal center, the coordination geometry of the complex, and the reaction conditions.

Table 2: Potential Catalytic Applications of Metal-Urea, 1-morpholinomethyl- Complexes

| Metal Center | Potential Reaction | Substrate | Product |

| Copper(II) | Friedel-Crafts Alkylation | Indole, Nitrostyrene | Substituted Indole |

| Palladium(II) | Suzuki Coupling | Aryl halide, Boronic acid | Biaryl |

| Ruthenium(II) | Transfer Hydrogenation | Ketone | Alcohol |

Note: This table represents potential applications based on the catalytic activity of related metal-urea and metal-morpholine complexes.

Mechanistic Elucidation of Catalytic Processes Involving Urea, 1-morpholinomethyl-

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For processes involving Urea, 1-morpholinomethyl-, the mechanism would likely involve the cooperative action of its functional groups.

In organocatalysis, the reaction would likely proceed through a dual-activation pathway. The morpholine nitrogen would deprotonate a pro-nucleophile or form an enamine/iminium ion intermediate, while the urea N-H groups would activate the electrophile through hydrogen bonding. This concerted activation would lower the energy of the transition state and accelerate the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states and intermediates and to elucidate the precise mode of action. researchgate.net

In metal-catalyzed reactions, the Urea, 1-morpholinomethyl- ligand could influence the catalytic cycle in several ways. It could affect the electronic properties of the metal center, thereby modulating its reactivity. The steric bulk of the ligand could influence the selectivity of the reaction. Furthermore, the urea moiety could participate directly in the catalytic cycle by interacting with the substrate or with intermediates through hydrogen bonding, leading to a cooperative metal-ligand catalytic system. Mechanistic studies would involve kinetic analysis, in-situ spectroscopic monitoring of the reaction, and the isolation and characterization of catalytic intermediates.

Theoretical and Computational Chemistry Studies of Urea, 1 Morpholinomethyl

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Detailed quantum chemical calculations are necessary to elucidate the fundamental electronic and structural properties of Urea (B33335), 1-morpholinomethyl-.

Electronic Structure Analysis and Bonding Characterization

A comprehensive analysis of the electronic structure would involve mapping the electron density distribution to identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The nature of the chemical bonds, including the covalent character and potential for hydrogen bonding, could be characterized through methods like Natural Bond Orbital (NBO) analysis. The determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into its electronic transition properties and kinetic stability.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholinomethyl group and the urea backbone suggests that Urea, 1-morpholinomethyl- can exist in multiple conformations. A systematic conformational analysis would be required to identify the stable conformers and the transition states connecting them. This would involve scanning the potential energy surface by rotating the key dihedral angles to construct a detailed energy landscape. Such a study would reveal the relative stabilities of different conformations and the energy barriers for their interconversion.

Prediction and Interpretation of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data. Time-dependent DFT (TD-DFT) could be employed to predict the UV-Vis absorption spectra, providing information about the electronic transitions. Furthermore, the vibrational frequencies from theoretical calculations would aid in the assignment of experimental IR and Raman spectra, offering a deeper understanding of the molecule's vibrational modes. Predictions of NMR chemical shifts would also be valuable for the structural elucidation of the compound.

Molecular Dynamics Simulations

Molecular dynamics simulations would offer a dynamic perspective on the behavior of Urea, 1-morpholinomethyl- in a condensed phase, particularly in solution.

Intermolecular Interactions and Solvent Effects

MD simulations can model the interactions between molecules of Urea, 1-morpholinomethyl- and surrounding solvent molecules. This would involve analyzing the radial distribution functions to understand the solvation shell structure. The nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, with the solvent would significantly influence its solubility and reactivity.

Self-Assembly and Aggregation Behavior Modeling

The presence of both hydrogen bond donors and acceptors in the urea and morpholine (B109124) moieties suggests the possibility of self-assembly and aggregation. MD simulations could be used to model the behavior of multiple Urea, 1-morpholinomethyl- molecules in solution to investigate their tendency to form aggregates. Such simulations could reveal the preferred modes of association and the structure of any resulting supramolecular assemblies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate reaction mechanisms that are often difficult to observe experimentally. For the formation of Urea, 1-morpholinomethyl-, which is a type of N-Mannich base, computational studies can map out potential energy surfaces, identify transition states, and calculate activation energies to determine the most probable reaction pathways. While specific theoretical studies exclusively modeling the three-component reaction of urea, formaldehyde (B43269), and morpholine are not extensively available in the reviewed literature, the mechanism can be understood by examining computational studies of related and constituent reactions, particularly the well-studied urea-formaldehyde (UF) condensation process.

The formation of Urea, 1-morpholinomethyl- proceeds via the Mannich reaction, a three-component condensation. The generally accepted mechanism involves two primary steps:

Formation of the Eschenmoser-like salt (iminium ion): Morpholine, a secondary amine, reacts with formaldehyde in an acidic or basic medium. This involves a nucleophilic addition of the amine to the carbonyl carbon of formaldehyde, followed by dehydration to form a highly electrophilic N,N-disubstituted iminium ion (4-methylenemorpholin-4-ium).

Nucleophilic attack by urea: The urea molecule, acting as the nucleophile, then attacks the electrophilic carbon of the iminium ion. The nitrogen atom of urea is the typical site of attack, leading to the formation of the C-N bond and yielding the final product, Urea, 1-morpholinomethyl-.

While this general pathway is widely accepted, computational chemistry provides deeper insights into the energetics and intermediates of analogous systems. A key example is the theoretical investigation of base-catalyzed urea-formaldehyde condensation reactions, which are fundamental to the formation of amino-resins and share mechanistic steps with the synthesis of Urea, 1-morpholinomethyl-.

One significant computational study investigated the initial condensation steps between urea and formaldehyde using quantum chemistry methods (specifically, Density Functional Theory at the B3LYP/6-31++G** level). nih.govdntb.gov.uaresearchgate.net This research proposed a new mechanism that deviates from the classical SN2 pathway. Instead of a direct substitution, the study found that monomethylolurea or N,N'-dimethylolurea can generate a highly reactive methyleneurea intermediate (–HN–CO–N=CH₂) through a unimolecular elimination of a conjugate base (E1cb) mechanism. nih.govdntb.gov.uaresearchgate.net

This E1cb pathway involves two steps:

Deprotonation: A base removes a proton from the nitrogen atom, forming a conjugate base (anion).

Elimination: The hydroxyl group is subsequently eliminated, forming the methyleneurea intermediate.

The potential energy barrier for this E1cb step was calculated to be significantly lower than that of the previously proposed SN2 mechanism, suggesting it is a much more kinetically feasible pathway. nih.govdntb.gov.uaresearchgate.net

The study calculated the activation energies and reaction energies for several key condensation reactions that occur under basic conditions, providing a quantitative understanding of the reaction landscape. These findings are summarized in the table below.

| Reaction Description | Activation Energy (Ea) in kJ/mol | Reaction Energy (ΔEr) in kJ/mol |

|---|---|---|

| Formation of Methyleneurea Intermediate (E1cb) | 59.6 | Not specified |

| Methyleneurea + Methylolurea anion → Methylene (B1212753) Linkage | 27.5 | -125.6 |

| Methyleneurea + Hydroxide ion → Linear Ether Linkage | 23.7 | -101.4 |

| Methyleneurea + Methylolurea anion → Uron Formation | 31.3 | -120.2 |

Data sourced from a theoretical study on base-catalyzed urea-formaldehyde condensation reactions. nih.gov

These computational results demonstrate that the formation of various linkages is kinetically controlled in the initial stages, with the products having the lowest activation barriers forming fastest. nih.gov Although this study does not include morpholine, the mechanistic principles and computational approaches are directly applicable. A similar theoretical investigation for the Urea-Formaldehyde-Morpholine system would be expected to first model the formation of the morpholine-derived iminium ion and then calculate the energy barrier for the subsequent nucleophilic attack by urea. Such a study would definitively elucidate the reaction coordinates, identify the rate-determining step, and provide precise energetic data for the synthesis of Urea, 1-morpholinomethyl-.

Coordination Chemistry of Urea, 1 Morpholinomethyl

Synthesis of Metal Complexes with Urea (B33335), 1-morpholinomethyl- Ligands

A thorough review of scientific literature reveals no published methods for the synthesis of metal complexes using Urea, 1-morpholinomethyl- as a ligand.

There are no available research articles or documented procedures detailing the synthesis of transition metal complexes with Urea, 1-morpholinomethyl-. Consequently, no data on reaction conditions, precursor salts, or the characterization of any resulting complexes can be provided.

Similarly, the formation of main group metal complexes with Urea, 1-morpholinomethyl- has not been reported in the scientific literature. There are no studies describing the reactivity of this compound with main group metal precursors or the isolation of any corresponding complexes.

Coordination Modes and Ligand Binding Sites Analysis

Due to the absence of synthesized and characterized metal complexes of Urea, 1-morpholinomethyl-, there is no experimental data to analyze its potential coordination modes or ligand binding sites. Theoretical studies on this topic also appear to be unavailable. The molecule possesses potential donor atoms in the oxygen of the urea group, the nitrogens of the urea moiety, and the nitrogen and oxygen atoms of the morpholine (B109124) ring. However, without experimental evidence, any discussion of preferred binding sites remains purely speculative.

Characterization of Metal-Urea, 1-morpholinomethyl- Complexes

As no metal complexes of Urea, 1-morpholinomethyl- have been synthesized and reported, there is no information regarding their characterization. Techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis, which are typically used to characterize coordination compounds, have not been applied to any such complexes.

A data table for the characterization of these complexes cannot be generated as no data exists.

Stability and Reactivity Studies of Coordination Compounds

There are no published studies on the stability or reactivity of coordination compounds involving Urea, 1-morpholinomethyl-. This includes a lack of information on their thermal stability, kinetic lability or inertness, and their reactivity towards other substrates.

A data table summarizing the stability of these complexes cannot be generated due to the absence of research in this area.

Solid State Structure and Crystallographic Analysis of Urea, 1 Morpholinomethyl

Single Crystal X-ray Diffraction Studies

Molecular Conformation in the Solid State

Through SCXRD, the exact conformation of the Urea (B33335), 1-morpholinomethyl- molecule in the crystal lattice could be determined. This would include the planarity of the urea fragment, the chair or boat conformation of the morpholine (B109124) ring, and the torsion angles that define the spatial relationship between these two functional groups.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds play a critical role in the formation of crystal structures for molecules containing hydrogen bond donors (such as the N-H groups in urea) and acceptors (such as the oxygen and nitrogen atoms in both the urea and morpholine moieties). nih.govcrystallography.net An SCXRD study would elucidate the specific hydrogen bonding motifs, such as dimers, chains, or more complex networks, that govern the supramolecular assembly of the molecules in the crystal. guidechem.com

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netcam.ac.uk Different polymorphs of a compound can exhibit distinct physical properties. An investigation into the polymorphism of Urea, 1-morpholinomethyl- would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any different crystalline forms. Each potential polymorph would require its own comprehensive crystallographic analysis. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates), would also be investigated.

Powder X-ray Diffraction Applications for Phase Identification

Powder X-ray diffraction (PXRD) is a key analytical technique for the identification of crystalline phases. rsc.orgvulcanchem.com A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net While SCXRD is performed on a single crystal, PXRD is used to analyze a polycrystalline powder. rsc.org This technique is essential for confirming the phase purity of a bulk sample and for identifying different polymorphs, as each polymorph will produce a distinct PXRD pattern. researchgate.net In the absence of single crystal data, it is not possible to generate a calculated PXRD pattern for comparison with experimental data.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure and dynamics of Urea (B33335), 1-morpholinomethyl-. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial chemical shift data, multi-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all signals and the complete elucidation of the molecular structure. For Urea, 1-morpholinomethyl-, techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity between the morpholine (B109124) ring, the methylene (B1212753) bridge, and the urea moiety.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds. This would confirm the connectivity of protons within the morpholine ring (H-2' to H-3' and H-5' to H-6') and the coupling between the methylene bridge protons (H-1) and the urea N-H proton.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of the carbon signals for C-1, and the morpholine carbons C-2'/6' and C-3'/5'.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Urea, 1-morpholinomethyl- (Note: Data are predicted based on typical values for N-substituted morpholines and urea derivatives. Actual values may vary based on solvent and experimental conditions.) nih.govresearchgate.netchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -NH₂ | 5.5 - 6.5 | - | C=O |

| >N-H | 6.0 - 7.0 | - | C=O, C-1 |

| C-1 (-CH₂-) | 4.5 - 5.0 | 65 - 75 | C=O, C-2'/6' |

| C-2', C-6' | 2.6 - 2.8 | 65 - 70 | C-1, C-3'/5' |

| C-3', C-5' | 3.5 - 3.7 | 45 - 50 | C-2'/6' |

| C=O | - | 158 - 162 | - |

In the solid state, where molecules adopt a more rigid conformation within a crystal lattice, solid-state NMR (ssNMR) provides invaluable insights. Unlike solution NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR measures these interactions to define the bulk structure. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed. researchgate.net

For Urea, 1-morpholinomethyl-, ¹³C CP/MAS spectra would reveal information about its conformation and packing in the crystalline form. researchgate.net The chemical shifts in the solid state can differ from those in solution, reflecting different molecular geometries or intermolecular interactions, such as hydrogen bonding. researchgate.net Furthermore, ssNMR can distinguish between different polymorphic forms of the compound, which may exhibit distinct crystal packing and physical properties.

Urea, 1-morpholinomethyl- possesses several axes of potential conformational flexibility, which can be studied using dynamic NMR (DNMR) experiments. The primary dynamic processes include:

Morpholine Ring Inversion: The six-membered morpholine ring typically adopts a chair conformation and can undergo a ring-flip to an alternative chair form. researchgate.net

Rotation around C-N Bonds: Rotation around the various C-N bonds, particularly the C(O)-N and N-CH₂ bonds, can be restricted due to steric hindrance or the partial double-bond character of the amide linkage. nih.gov

By recording NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the spectra as the rate of conformational exchange changes. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. mdpi.com As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. Analysis of these line shapes allows for the calculation of the activation energy (energy barrier) for the conformational interchange. mdpi.comacs.org Two-dimensional exchange spectroscopy (EXSY) can also be used to directly observe and quantify the rate of exchange between different conformer sites. nih.gov

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation and for studying subtle changes in molecular conformation and bonding. nih.gov

The IR and Raman spectra of Urea, 1-morpholinomethyl- are characterized by distinct bands corresponding to its constituent functional groups. The urea portion contributes strong C=O and N-H stretching bands, while the morpholine ring is identified by its C-O-C ether and CH₂ vibrations.

Table 2: Principal Vibrational Band Assignments for Urea, 1-morpholinomethyl- (Note: Frequencies are approximate and based on characteristic values for urea and morpholine derivatives.) researchgate.netresearchgate.netdocbrown.infowhiterose.ac.uk

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity (IR) | Intensity (Raman) |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Amine (-NH₂) / Amide (>N-H) | Strong, Broad | Medium |

| 3000 - 2850 | C-H Asymmetric & Symmetric Stretch | Methylene (-CH₂-) | Medium-Strong | Medium-Strong |

| 1700 - 1650 | C=O Stretch (Amide I band) | Urea | Very Strong | Medium |

| 1650 - 1580 | N-H Bending | Amine (-NH₂) / Amide (>N-H) | Strong | Weak |

| 1470 - 1440 | -CH₂- Scissoring | Methylene (-CH₂-) | Medium | Medium |

| 1470 - 1400 | N-C-N Stretch | Urea | Strong | Strong |

| 1150 - 1050 | C-O-C Asymmetric Stretch | Ether (Morpholine) | Strong | Weak |

| ~1000 | C-N Stretch | Urea / Morpholine | Medium | Strong |

| ~850 | C-O-C Symmetric Stretch | Ether (Morpholine) | Weak | Medium |

Vibrational spectroscopy is highly sensitive to the conformational state of a molecule. For Urea, 1-morpholinomethyl-, the conformation of the morpholine ring significantly influences the vibrational spectrum. nih.gov The morpholine ring predominantly exists in a chair conformation, but the substituent on the nitrogen can be in either an equatorial (more stable) or axial position. researchgate.netacs.org

These two conformers have distinct vibrational fingerprints. For example, the frequencies and relative intensities of the C-H and C-N stretching and bending modes can differ between the equatorial and axial conformers. researchgate.net Studies on morpholine itself have shown that the contribution from the axial conformer can increase in different solvent environments, such as in aqueous solution compared to the pure liquid. researchgate.net By analyzing the vibrational spectra under various conditions (e.g., different solvents, temperatures), it is possible to deduce the preferred conformation and study the equilibrium between different conformers. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of "Urea, 1-morpholinomethyl-". Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, both the elemental composition and the connectivity of the molecule can be elucidated.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of "Urea, 1-morpholinomethyl-". Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap-based mass spectrometers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). nih.govmdpi.com This precision allows for the determination of the exact mass of a molecule, which in turn enables the confident assignment of its elemental formula. mdpi.com

For "Urea, 1-morpholinomethyl-", with the chemical formula C₆H₁₃N₃O₂, the theoretical exact mass can be calculated with high precision. When analyzed in positive ion mode, the molecule is expected to be observed as its protonated form, [M+H]⁺. The high resolving power of these instruments is essential to distinguish the analyte from other co-eluting compounds or background ions that may have the same nominal mass but different elemental compositions. nih.govthermofisher.com

Table 1: Theoretical Exact Mass of Urea, 1-morpholinomethyl-

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₆H₁₃N₃O₂ | 159.09978 |

| [M+H]⁺ | C₆H₁₄N₃O₂⁺ | 160.10805 |

| [M+Na]⁺ | C₆H₁₃N₃O₂Na⁺ | 182.09022 |

| [M+K]⁺ | C₆H₁₃N₃O₂K⁺ | 198.06416 |

This table presents the calculated theoretical exact masses for the neutral molecule and its common adducts.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, the protonated molecule (the precursor ion) is selected and subjected to collision-activated dissociation (CAD). nih.gov This process induces fragmentation, breaking the molecule into smaller, characteristic product ions. The analysis of these fragments provides a "fingerprint" of the molecule, allowing for detailed structural elucidation. nih.govresearchgate.net

The fragmentation of the [M+H]⁺ ion of "Urea, 1-morpholinomethyl-" (m/z 160.1) is proposed to occur through specific pathways dictated by its functional groups. The primary sites for fragmentation are likely the bonds adjacent to the nitrogen atoms and the carbonyl group. A plausible fragmentation pathway involves the cleavage of the C-N bond between the morpholine ring and the methylene bridge, or the bond between the methylene bridge and the urea moiety.

Proposed Fragmentation Pathway:

One of the most probable fragmentation events is the loss of the morpholine ring. The precursor ion at m/z 160.1 could undergo cleavage to produce a key fragment ion corresponding to the protonated morpholine at m/z 88.1, or a fragment representing the remaining urea-methyl portion. Another significant fragmentation could involve the loss of the urea group.

Table 2: Proposed MS/MS Fragmentation of [Urea, 1-morpholinomethyl- + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 160.1 | 101.1 | C₂H₃N₂O | [Morpholinomethyl]⁺ |

| 160.1 | 88.1 | C₂H₄N₂O | [Protonated Morpholine]⁺ |

| 160.1 | 73.1 | C₅H₉N₂O | [CH₂NHCONH₂]⁺ |

| 160.1 | 59.1 | C₄H₇NO | [NH₂CONH₂ + H]⁺ |

This table outlines the major theoretical fragment ions expected from the MS/MS analysis of protonated "Urea, 1-morpholinomethyl-".

Emerging Research Frontiers and Future Directions

Integration with Nanotechnology and Advanced Materials Design

The structural attributes of Urea (B33335), 1-morpholinomethyl- suggest its potential as a valuable component in the burgeoning fields of nanotechnology and advanced materials. The urea group is well-known for its ability to form strong, directional hydrogen bonds, a property that is extensively utilized in the construction of supramolecular polymers and gels. nih.govrsc.orgreading.ac.uk The morpholine (B109124) moiety, on the other hand, can contribute to improved solubility and can act as a versatile building block in polymer chemistry. nih.gove3s-conferences.org

The integration of Urea, 1-morpholinomethyl- into nanomaterials could lead to the development of functionalized nanoparticles with tailored surface properties. For instance, it could be used to modify the surface of nanoparticles to enhance their dispersibility in specific solvents or to introduce specific binding sites. The potential for this compound to act as a linker or stabilizer in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers is another area ripe for exploration.

In the realm of advanced materials, Urea, 1-morpholinomethyl- could serve as a monomer or cross-linking agent in the synthesis of novel polymers. Its incorporation into polymer chains could impart desirable properties such as improved thermal stability, mechanical strength, and adhesion. The development of responsive materials, where the material properties change in response to external stimuli like pH or temperature, is another exciting possibility, given the pH-responsive nature of the morpholine ring.

| Potential Application Area | Key Structural Feature Utilized | Prospective Outcome |

| Nanoparticle Surface Modification | Morpholine and Urea moieties | Enhanced dispersibility and targeted delivery of nanoparticles. nih.gov |

| Supramolecular Gels | Urea's hydrogen bonding | Formation of self-assembling, stimuli-responsive soft materials. rsc.org |

| Polymer Synthesis | Bifunctional nature | Creation of novel polymers with tailored mechanical and thermal properties. e3s-conferences.org |

| Urea-Formaldehyde (UF) Resin Modification | Morpholine's reactivity | Potential for reduced formaldehyde (B43269) emission and improved resin flexibility. mdpi.comirispublishers.comnih.gov |

Exploration of Novel Reaction Pathways and Reactivity

The reactivity of Urea, 1-morpholinomethyl- is a promising area for future investigation. The compound can be considered a stable precursor to a highly reactive N-acyliminium ion. The generation of such intermediates from related N-amidoalkylating agents has been shown to be a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The exploration of reactions where Urea, 1-morpholinomethyl- acts as an N-acyliminium ion precursor could unlock new synthetic methodologies for the construction of complex nitrogen-containing molecules.

Furthermore, the urea and morpholine functionalities themselves offer avenues for novel transformations. The urea group can be derivatized to create a wide array of substituted ureas with diverse biological and material properties. organic-chemistry.orgnih.govmdpi.com The morpholine ring can participate in various reactions, including N-alkylation, oxidation, and ring-opening, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net

| Reaction Type | Reactive Moiety | Potential Synthetic Utility |

| N-Acyliminium Ion Chemistry | Entire molecule upon activation | Formation of complex nitrogen-containing heterocycles. nih.gov |

| Urea Derivatization | Urea NH groups | Synthesis of libraries of bioactive compounds and functional materials. nih.govmdpi.com |

| Morpholine Ring Transformations | Morpholine nitrogen and ether | Access to novel scaffolds for drug discovery and polymer science. e3s-conferences.orgnih.gov |

| Catalysis | Potential as an organocatalyst | Development of new catalytic systems for asymmetric synthesis. nih.gov |

Sustainable Chemistry Aspects in Urea, 1-morpholinomethyl- Research

The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical research and development. In the context of Urea, 1-morpholinomethyl-, there are several avenues for incorporating more sustainable practices. The synthesis of the compound itself could be optimized to use greener solvents, reduce energy consumption, and minimize waste generation.

A significant area of interest lies in the use of Urea, 1-morpholinomethyl- and its derivatives as building blocks for more sustainable materials. For example, its potential use in modifying urea-formaldehyde (UF) resins could lead to adhesives with lower formaldehyde emissions, a significant environmental and health concern. irispublishers.comnih.govwikipedia.org The development of bio-based or biodegradable polymers incorporating this compound is another promising direction.

The exploration of catalytic applications of Urea, 1-morpholinomethyl- or its derivatives could also contribute to more sustainable chemical processes. The development of efficient and recyclable organocatalysts can reduce the reliance on heavy metal catalysts, which are often toxic and environmentally persistent.

| Sustainability Aspect | Research Focus | Potential Impact |

| Green Synthesis | Catalyst and solvent optimization | Reduced environmental footprint of the compound's production. rsc.orgrsc.org |

| Sustainable Materials | Use in low-emission resins | Development of more environmentally friendly wood composites and other materials. mdpi.comresearchgate.netrsc.org |

| Biodegradable Polymers | Incorporation into polymer backbones | Creation of materials that degrade more readily in the environment. |

| Organocatalysis | Design of recyclable catalysts | Reduction in the use of toxic and precious metal catalysts. nih.gov |

Interdisciplinary Research Opportunities and Collaborations

The future of research on Urea, 1-morpholinomethyl- will likely be characterized by increasing interdisciplinary collaboration. The potential applications of this compound span multiple scientific domains, creating opportunities for chemists to work alongside materials scientists, biologists, and engineers.

Collaborations with materials scientists will be crucial for developing and characterizing the advanced materials and nanocomposites described above. The expertise of materials scientists in areas such as polymer physics, surface science, and materials testing will be invaluable in translating the molecular properties of Urea, 1-morpholinomethyl- into functional materials.

Partnerships with life scientists, particularly those in medicinal chemistry and drug discovery, could lead to the exploration of the biological activities of derivatives of Urea, 1-morpholinomethyl-. The morpholine and urea scaffolds are present in numerous approved drugs and bioactive compounds, suggesting that novel derivatives of this compound could have therapeutic potential. researchgate.netresearchgate.netijprems.comontosight.ai

Finally, collaborations with chemical engineers will be essential for scaling up the synthesis of Urea, 1-morpholinomethyl- and its derivatives, as well as for designing and optimizing processes for their use in industrial applications, such as in the production of resins or other materials.

| Collaborating Discipline | Research Area | Potential Outcome |

| Materials Science | Polymer and nanocomposite development | Creation of new materials with enhanced properties for various applications. e3s-conferences.orgmdpi.comopenpr.com |

| Medicinal Chemistry | Synthesis and screening of derivatives | Discovery of new therapeutic agents. nih.govijprems.comontosight.airesearchgate.net |

| Bioconjugation Chemistry | Development of bioconjugation reagents | New tools for labeling and modifying biological molecules. nih.govnih.gov |

| Chemical Engineering | Process optimization and scale-up | Efficient and cost-effective production of the compound and its derivatives. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-morpholinomethyl urea in laboratory settings?

- Methodological Answer : The synthesis typically involves the reaction of urea derivatives with morpholine-containing reagents under controlled conditions. Key steps include:

- Reagent Preparation : Use equimolar ratios of urea and morpholinomethyl precursors (e.g., chloromethyl morpholine) in anhydrous solvents like THF or DCM.

- Catalysis : Employ base catalysts (e.g., triethylamine) to facilitate nucleophilic substitution .

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Monitor reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 1-morpholinomethyl urea, and what key spectral features should researchers observe?

- Methodological Answer :

Q. How can researchers determine the solubility and stability of 1-morpholinomethyl urea under various experimental conditions?

- Methodological Answer :

- Solubility : Perform gravimetric analysis in solvents (e.g., water, DMSO, ethanol) at 25°C and 60°C. Use saturation concentration curves to classify solubility (e.g., "sparingly soluble" if <1 mg/mL) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor decomposition products (e.g., urea or morpholine byproducts) .

Advanced Research Questions

Q. What mechanistic pathways are proposed for the formation of 1-morpholinomethyl urea, and how can kinetic studies be designed to validate these pathways?

- Methodological Answer :

- Proposed Mechanisms :

Nucleophilic Substitution : Morpholine attacks a chloromethyl intermediate.

Catalytic Cyclization : Base-assisted deprotonation followed by ring closure.

- Kinetic Validation :

- Use in situ FT-IR to track reagent consumption.

- Perform variable-temperature experiments (Eyring plot) to determine activation energy.

- Compare experimental rate constants with DFT-calculated transition states .

Q. How can computational chemistry methods, such as DFT, be applied to study the electronic properties and reactivity of 1-morpholinomethyl urea?

- Methodological Answer :

- DFT Workflow :

Optimize geometry (B3LYP/6-31G* basis set).

Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Simulate IR/NMR spectra for cross-validation with experimental data .

- Reactivity Insights : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution on urea and morpholine moieties, explaining regioselectivity in reactions .